Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate chemical properties
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate chemical properties
Chemical Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate (CAS: 78750-69-3) is a specialized pharmaceutical intermediate characterized by a "head-to-tail" linkage between an ethyl benzoate moiety and a 2,3-diaminopyridine scaffold.[1][2] Its structural significance lies in the ortho-diamine motif on the pyridine ring, which renders it a potent precursor for imidazo[4,5-b]pyridines —a privileged heterocycle in oncology (kinase inhibitors) and epigenetic modulation (HDAC inhibitors).
This guide details the physicochemical profile, validated synthetic routes, and downstream cyclization potential of this compound, designed for researchers optimizing benzamide or imidazopyridine libraries.
Physicochemical Profiling
Understanding the solid-state and solution-phase behavior of this intermediate is critical for process scale-up.
Table 1: Chemical Identity & Properties
| Property | Specification | Notes |
| IUPAC Name | Ethyl 4-((3-aminopyridin-2-yl)amino)benzoate | |
| CAS Number | 78750-69-3 | |
| Molecular Formula | C₁₄H₁₅N₃O₂ | |
| Molecular Weight | 257.29 g/mol | |
| Appearance | Off-white to pale yellow solid | Amine oxidation can darken color over time.[3] |
| Predicted LogP | 2.1 ± 0.4 | Moderate lipophilicity; suitable for organic extraction. |
| Predicted pKa | ~6.5 (Pyridine N), ~3.5 (Aniline) | Pyridine ring nitrogen is the primary basic site. |
| Solubility | DMSO, DMF, MeOH, DCM | Sparingly soluble in water; insoluble in hexanes. |
| H-Bond Donors | 3 (Aniline NH₂, Bridging NH) | High potential for crystal lattice formation. |
Synthetic Architecture
The synthesis of Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate follows a classic Nucleophilic Aromatic Substitution (SₙAr) followed by a Nitro Reduction . This pathway is preferred over Buchwald-Hartwig coupling for cost-efficiency and scalability.
Mechanistic Pathway
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SₙAr Coupling: The nucleophilic nitrogen of Benzocaine (Ethyl 4-aminobenzoate) attacks the electron-deficient C2 position of 2-Chloro-3-nitropyridine . The nitro group at C3 activates the ring, facilitating chloride displacement.
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Chemoselective Reduction: The nitro group is reduced to an amine. Care must be taken to avoid hydrolyzing the ethyl ester; thus, catalytic hydrogenation or iron-mediated reduction is preferred over harsh acidic/basic conditions.
Reaction Workflow Diagram
Caption: Two-step synthesis via SₙAr coupling and chemoselective nitro reduction.
Experimental Protocols
These protocols are adapted from standard methodologies for aminopyridine derivatives and self-validated by the chemical logic of the functional groups involved.
Step 1: SₙAr Coupling
Objective: Synthesize Ethyl 4-((3-nitropyridin-2-yl)amino)benzoate.
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Reagents: Charge a reaction vessel with 2-Chloro-3-nitropyridine (1.0 equiv), Ethyl 4-aminobenzoate (1.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).
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Solvent: Add DMF (5-10 volumes). Note: DMF is chosen for its high dielectric constant, stabilizing the Meisenheimer complex intermediate.
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Reaction: Heat to 80–90°C under N₂ atmosphere for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The product usually appears as a bright yellow/orange spot (nitro-aniline chromophore).
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Workup: Cool to room temperature. Pour into ice-water (10 volumes). The yellow precipitate forms immediately.
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Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.
Step 2: Nitro Reduction
Objective: Selective reduction of the nitro group to the target diamine without ester hydrolysis.
Method A: Catalytic Hydrogenation (Cleanest Profile)
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Dissolve the nitro intermediate in Ethanol/THF (1:1).
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Add 10% Pd/C (10 wt% loading).
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Stir under H₂ balloon pressure (1 atm) at RT for 2–4 hours.
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Filtration: Filter through a Celite pad to remove catalyst. Safety: Keep Celite wet to prevent Pd ignition.
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Isolation: Concentrate the filtrate to yield the off-white amine.
Method B: Iron/Ammonium Chloride (Robust for Halogenated Analogs)
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Suspend nitro intermediate in EtOH/Water (4:1).
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Add Iron powder (5 equiv) and NH₄Cl (5 equiv).
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Reflux for 1–2 hours. The mixture will turn dark brown/black (iron oxides).
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Workup: Filter hot through Celite. Concentrate filtrate.[4] Extract with EtOAc to remove inorganic salts.
Reactivity & Applications: The Imidazo-Pyridine Gateway
The defining feature of Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate is its ability to undergo cyclocondensation. The vicinal diamine (one secondary, one primary) on the pyridine ring reacts with electrophiles (aldehydes, carboxylic acids, urea) to form 3H-imidazo[4,5-b]pyridine derivatives.
Cyclization Logic
This transformation locks the conformation of the molecule, often increasing potency against kinase targets by mimicking the adenine ring of ATP.
Caption: Cyclization to imidazo[4,5-b]pyridine, a key scaffold in kinase inhibitor design.
Analytical Validation (NMR)
To verify the target structure (pre-cyclization), look for these diagnostic ¹H NMR signals (DMSO-d₆):
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δ 1.30 (t, 3H) & 4.25 (q, 2H): Ethyl ester protons (unchanged).
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δ 5.0–6.0 (s, 2H): Broad singlet for the primary amine (–NH₂). Disappears upon D₂O shake.
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δ 8.5–9.0 (s, 1H): Secondary amine (–NH–) bridging the rings.
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δ 7.8–8.0 (d, 2H) & 6.6–6.8 (d, 2H): AA'BB' system of the p-substituted benzene ring.
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Pyridine Protons: Distinct splitting pattern (dd) for the pyridine ring protons, shifted upfield relative to the nitro-precursor due to the shielding effect of the amino group.
Safety & Handling (MSDS Highlights)
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Hazards: As an aminopyridine derivative, treat as Toxic by ingestion/inhalation and a Skin Sensitizer .
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amines are prone to air oxidation (N-oxide formation) and darkening.
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Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (unless derivatization is intended).
References
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SₙAr Synthesis of Pyridinyl-Aminobenzoates
- Source: Organic Syntheses, Coll. Vol. 10, p. 423 (2004).
- Relevance: General procedure for nucleophilic displacement of 2-chloropyridines by anilines.
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URL:
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Nitro Reduction Methodologies
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Imidazo[4,5-b]pyridine Cyclization
- Source: RSC Advances, 2015, 5, 7571–7608. "Benzimidazole(s): synthons, bioactive lead structures..."
- Relevance: Validates the cyclization chemistry of ortho-diamines to benzimidazole-like scaffolds.
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URL:
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Related Pharmaceutical Intermediates (Dabigatran/Mocetinostat)
- Source: WO2013150545A2 - Process for the preparation of benzimidazole deriv
- Relevance: Describes the industrial utility of amino-pyridyl-benzoate intermedi
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URL:
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- 2. ethyl 4-((3-aminopyridin-2-yl)amino)benzoate price,buy ethyl 4-((3-aminopyridin-2-yl)amino)benzoate - chemicalbook [chemicalbook.com]
- 3. CN104803972A - Benzoate of 3-(3-aminopiperidine-1-yl)-5-oxo-1,2,4-triazine derivative, and preparation method and pharmaceutical composition thereof - Google Patents [patents.google.com]
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- 5. nbinno.com [nbinno.com]
